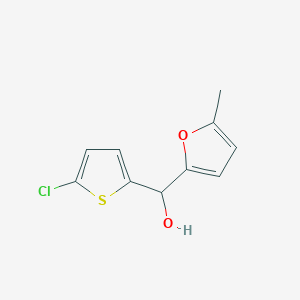

2-Chloro-5-thienyl-(5-methyl-2-furyl)methanol

Description

Furan (B31954) and thiophene (B33073) are five-membered aromatic heterocyclic compounds distinguished by the presence of an oxygen or sulfur atom, respectively. slideshare.net Their unique electronic and structural properties make them foundational building blocks in a vast array of chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTSBGKRQLWAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Proposed Synthesis of 2 Chloro 5 Thienyl 5 Methyl 2 Furyl Methanol

The synthesis of the target secondary alcohol can be logically achieved through the addition of an organometallic thienyl nucleophile to an electrophilic furyl aldehyde. A Grignard reaction represents the most direct and classical approach for this carbon-carbon bond formation.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not widely available, its properties can be predicted based on its structure and data from analogous compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H or ¹³C NMR data for 2-Chloro-5-thienyl-(5-methyl-2-furyl)methanol are available. Such data would be crucial for confirming the connectivity of the thienyl and furyl rings to the methanolic carbon, as well as the positions of the chloro and methyl substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound under mass spectrometric analysis have not been documented. This information would be essential for confirming its molecular formula and understanding its fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies for this compound are not available in the literature. An experimental spectrum would be expected to show characteristic bands for the O-H stretch of the alcohol, C-O stretching, C-H stretches of the aromatic rings and methyl group, as well as vibrations associated with the C-Cl and C-S bonds.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure

There are no recorded UV-Vis absorption maxima (λmax) for this compound. The UV-Vis spectrum would provide insight into the extent of electronic conjugation between the thiophene (B33073) and furan (B31954) rings through the methanolic bridge.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. X-ray crystallography would be the definitive method to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies of Furan, Thiophene, and Hybrid Systems

Density Functional Theory (DFT) Applications in Heterocyclic Chemistry

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying heterocyclic compounds, offering a balance between computational cost and accuracy. DFT methods are widely applied to investigate the structural, electronic, and reactive properties of molecules containing furan (B31954) and thiophene (B33073) rings.

For instance, studies on 2,2'-thienylfuran (TF), a model for furan-thiophene hybrid systems, have shown that DFT methods like B3LYP, M06-2X, and ωB97XD can provide reasonable geometric parameters. morressier.com The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of DFT calculations. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In a study of thienyl and furyl derivatives of pyrene, DFT and its time-dependent extension (TD-DFT) revealed that HOMO and LUMO orbitals are delocalized across the aromatic core and the aryl substituents. researchgate.net

Table 1: Predicted Electronic Properties of Model Furan-Thiophene Systems

| Property | 2,2'-Bifuran (FF) | 2,2'-Bithiophene (TT) | 2,2'-Thienylfuran (TF) |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.0 | -6.1 |

| LUMO Energy (eV) | -0.5 | -0.8 | -0.6 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.2 | 5.5 |

Note: These values are representative and can vary with the level of theory and basis set used.

Computational studies, particularly using DFT, are powerful for elucidating reaction mechanisms involving heterocyclic compounds. morressier.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of the reaction pathway. For example, in the context of nanothread formation from furan and thiophene, DFT has been used to calculate the activation barriers for the initial steps of oligomerization via a Diels-Alder mechanism. chemrxiv.org These calculations have shown that the cycloaddition barrier for thiophene is higher than that for furan, which is attributed to the greater loss of aromaticity in thiophene upon reaction. chemrxiv.org

Quantitative Structure-Property Relationships (QSPR) in Heterocyclic Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. In the realm of heterocyclic chemistry, QSPR studies can be used to predict properties such as boiling point, solubility, and, in specific applications, corrosion inhibition efficiency.

A QSPR study on furan derivatives as corrosion inhibitors for mild steel utilized molecular descriptors calculated using DFT at the B3LYP/6-31G(d) level of theory. digitaloceanspaces.com The properties correlated with inhibition efficiency included HOMO and LUMO energies, the energy gap, dipole moment, and other quantum chemical parameters. digitaloceanspaces.com Statistical methods such as Principal Component Regression (PCR) were then used to build a predictive model. The resulting QSPR model demonstrated a strong correlation between the calculated molecular descriptors and the experimental corrosion inhibition efficiency, showcasing the utility of this approach in designing new furan and thiophene derivatives with desired properties. digitaloceanspaces.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule plays a significant role in its biological activity and material properties. Computational methods are essential for exploring the conformational landscape of flexible molecules like those containing linked furan and thiophene rings.

Relaxed torsional scans, where a specific dihedral angle is systematically varied, are a common technique to identify stable conformers and the energy barriers between them. For 2,2'-thienylfuran, both syn- and anti- conformations are found to be planar, with a significant energy barrier for interconversion. morressier.com The conformational preferences of furan- and thiophene-based arylamides have also been investigated using a combination of computational methods and NMR experiments, revealing the importance of intramolecular hydrogen bonding and solvent effects. nih.gov

Table 2: Conformational Data for Model Heterocyclic Dimers

| Compound | Most Stable Conformation(s) | Rotational Barrier (kcal/mol) |

|---|---|---|

| 2,2'-Bifuran (FF) | Non-planar | ~1.5 |

| 2,2'-Bithiophene (TT) | Twisted | ~1.0 |

| 2,2'-Thienylfuran (TF) | Planar (syn and anti) | ~4.0 |

Note: Values are approximate and depend on the computational method.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

DFT calculations have been used to generate quartic force fields for furan and thiophene, which were then used to calculate fundamental vibrational frequencies. nih.gov The results showed very good agreement with experimental observations. nih.gov Similarly, TD-DFT calculations have been successfully employed to support experimental UV-Vis absorption data for thienyl and furyl derivatives of pyrene. researchgate.net Furthermore, theoretical investigations of the photoelectron spectra of furan and thiophene using non-empirical quantum-chemical methods have enabled detailed assignment and interpretation of the experimental spectra. osi.lv

Synthetic Access to Derivatives and Analogues of 2 Chloro 5 Thienyl 5 Methyl 2 Furyl Methanol

Modification of the Alcohol Functional Group

The secondary alcohol moiety in 2-Chloro-5-thienyl-(5-methyl-2-furyl)methanol is a prime site for a variety of chemical transformations. These reactions allow for the introduction of new functional groups, thereby altering the molecule's polarity, steric profile, and potential for further reactions.

Key transformations of the alcohol group include:

Esterification: The hydroxyl group can be readily converted to an ester by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents like DCC). This modification is fundamental for creating prodrugs or altering the solubility of the compound.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: Mild oxidizing agents can convert the secondary alcohol to the corresponding ketone, (2-Chloro-5-thienyl)(5-methyl-2-furyl)methanone. This transformation introduces a carbonyl group, which can serve as a handle for subsequent reactions such as reductive amination or Wittig reactions.

Substitution: The hydroxyl group can be replaced by other functional groups. For instance, treatment with thionyl chloride or phosphorus halides can substitute the alcohol with a halogen, creating a more reactive intermediate for nucleophilic substitution or organometallic coupling reactions.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

| Oxidation | PCC, Swern Oxidation | Ketone |

| Substitution | Thionyl Chloride (SOCl₂) | Halide |

Derivatization of the Halogen Substituent on the Thiophene (B33073) Ring

The chlorine atom at the 5-position of the thiophene ring is a key site for derivatization, primarily through cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the π-conjugated system or the introduction of diverse functionalities.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, linking the thiophene ring to various aryl, heteroaryl, or alkyl groups.

Stille Coupling: This method involves the coupling of the chlorothiophene with organostannanes (stannyl derivatives). It is a versatile tool for constructing complex molecules, including mixed furan (B31954)/thiophene oligomers. acs.org

Heck Coupling: The chloro-substituent can be coupled with alkenes to introduce vinyl groups onto the thiophene ring.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chlorothiophene with amines, leading to the synthesis of various amino-substituted derivatives.

Sonogashira Coupling: The introduction of alkyne moieties is possible through coupling with terminal alkynes, catalyzed by palladium and copper(I) complexes.

These coupling reactions significantly expand the library of accessible compounds, allowing for fine-tuning of electronic and optical properties for applications in organic electronics.

Introduction of Substituents on the Furan Ring

The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution. chemicalbook.com The existing substituents on the parent molecule direct incoming electrophiles to the available positions, typically C3 and C4. However, the reactivity of furan requires mild conditions to avoid polymerization or ring-opening, especially in the presence of strong acids. ksu.edu.sa

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Introduction of bromine or iodine can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions.

Nitration: Nitration can be performed using gentle nitrating agents, such as acetyl nitrate, to avoid the harsh acidic conditions of standard nitration protocols.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring, typically using an acid anhydride (B1165640) with a mild Lewis acid catalyst. This is often a low-yielding reaction due to the potential for polymer formation. uobaghdad.edu.iq

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide, is a standard method for introducing a formyl (aldehyde) group onto electron-rich heterocycles like furan.

Lithiation: Direct metallation of the furan ring at an unsubstituted position can be achieved using organolithium reagents, followed by quenching with an electrophile. This provides a route to a wide array of substituted furans.

Synthesis of Polymeric and Oligomeric Furan-Thiophene Systems

The bifunctional nature of this compound and its derivatives makes them attractive building blocks for π-conjugated oligomers and polymers. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Several polymerization techniques can be employed:

Stille Coupling Polymerization: This is a widely used method for synthesizing mixed thiophene/furan oligomers and polymers. acs.org By creating a di-functional monomer (e.g., a distannylated or dihalogenated derivative of the core structure), polycondensation can yield well-defined alternating copolymers.

Catalyst-Transfer Polycondensation (CTP): This chain-growth polymerization method, often using nickel or palladium catalysts, allows for the synthesis of regioregular polymers with controlled molecular weights and low dispersities. acs.orgresearchgate.net It has been successfully applied to create alternating furan-thiophene copolymers, demonstrating that furan-containing monomers can undergo chain-growth polymerization. acs.orgresearchgate.net

Direct Arylation Polymerization (DAP): This more atom-economical method involves the direct coupling of C-H bonds with C-halogen bonds, avoiding the need to pre-functionalize monomers with organometallic groups.

The inclusion of both furan and thiophene rings in the polymer backbone can modulate the electronic properties, solubility, and solid-state morphology of the resulting materials. acs.org

| Polymerization Method | Monomer A | Monomer B | Key Feature |

| Stille Coupling | Organostannane | Organohalide | Versatile for oligomers and polymers acs.org |

| Suzuki Coupling | Boronic Acid/Ester | Organohalide | Forms C-C bonds with various groups |

| Catalyst-Transfer Polycondensation | Grignard Reagent | Dihalide | Chain-growth, controlled polymers acs.org |

Design of Chiral Analogues

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure or enriched analogues is a significant goal for applications in asymmetric catalysis and pharmacology.

Strategies for accessing chiral analogues include:

Asymmetric Reduction: The ketone precursor, (2-Chloro-5-thienyl)(5-methyl-2-furyl)methanone, can be reduced to the alcohol using chiral reducing agents or catalytic asymmetric hydrogenation (e.g., using Noyori-type catalysts). This approach directly generates one enantiomer in excess.

Chiral Resolution: The racemic alcohol can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric esters with a chiral carboxylic acid, separating the diastereomers by chromatography or crystallization, and then hydrolyzing the separated esters to obtain the pure enantiomers.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer from the acylated product.

The development of chiral furan-thiophene systems opens up possibilities for their use as chiral ligands in metal-catalyzed reactions or as chiral building blocks in the synthesis of complex molecules.

Applications As Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Role in Heterocycle-to-Heterocycle Transformations

While direct experimental data on the heterocycle-to-heterocycle transformations of 2-Chloro-5-thienyl-(5-methyl-2-furyl)methanol is not extensively documented, the known reactivity of furan (B31954) and thiophene (B33073) rings allows for the postulation of several potential reaction pathways. Furan rings, for instance, can undergo oxidative ring-opening to yield 1,4-dicarbonyl compounds, which can then be cyclized with various reagents to form new heterocyclic systems. For example, the furan ring in the target molecule could, in principle, be transformed into a different five- or six-membered heterocycle.

Thiophene rings are generally more stable than furan rings, but they can also participate in ring transformation reactions, often requiring more forcing conditions or specific activation. The chloro-substituent on the thiophene ring of this compound offers a handle for such transformations. For instance, through metal-catalyzed processes, the thiophene ring could potentially be expanded or rearranged. One conceptual transformation involves a TiCl4-promoted hetero-type benzannulation, which has been used to convert (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols into substituted benzothiophenes. nih.gov

A hypothetical transformation of this compound could involve the conversion of the furan ring into a pyranone, a common transformation for furfuryl alcohols known as the Achmatowicz reaction. This would yield a highly functionalized intermediate that could be used in the synthesis of complex molecules.

Precursor to Polysubstituted Furan and Thiophene Derivatives

The structure of this compound is well-suited for the synthesis of more complex, polysubstituted furan and thiophene derivatives. The existing substituents—the chloro group on the thiophene and the methyl group on the furan—provide a starting point for further functionalization.

The hydroxyl group is a key reactive site. It can be:

Oxidized to the corresponding ketone, which can then undergo a variety of alpha-functionalization reactions or condensation reactions.

Substituted by other functional groups through nucleophilic substitution, likely proceeding via an SN1 mechanism due to the stabilization of the resulting carbocation by both the furan and thiophene rings.

Converted into a good leaving group (e.g., a tosylate or mesylate), facilitating its displacement by a wide range of nucleophiles. organic-chemistry.orgyoutube.com

The chloro-substituent on the thiophene ring is a prime site for metal-catalyzed cross-coupling reactions. jcu.edu.au Reactions such as Suzuki, Stille, Kumada, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, leading to a diverse array of substituted bi-heterocyclic structures. jcu.edu.au

Furthermore, the aromatic rings themselves can undergo electrophilic substitution reactions, although the regioselectivity would be influenced by the existing substituents. The furan ring is generally more susceptible to electrophilic attack than the thiophene ring.

| Potential Reaction Type | Reagents/Conditions | Resulting Structure |

| Oxidation of alcohol | PCC, H2CrO4 | 2-Chloro-5-thienyl-(5-methyl-2-furyl)methanone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thienyl-(5-methyl-2-furyl)methanol |

| Nucleophilic Substitution | HBr | (5-Bromo-2-thienyl)-(5-methyl-2-furyl)methanol |

| Etherification | NaH, Alkyl halide | Alkoxy-(2-chloro-5-thienyl)-(5-methyl-2-furyl)methane |

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, thereby reducing waste and improving atom economy. nih.gov While direct participation of this compound in such reactions is not documented, its derivatives could be valuable substrates.

For instance, oxidation of the secondary alcohol to the corresponding ketone would yield a molecule with two electrophilic centers (the carbonyl carbon and the carbon bearing the chloro substituent) and two nucleophilic heterocyclic rings. This ketone could potentially participate in MCRs. For example, a three-component reaction with an amine and a cyanide source (a Strecker-type reaction) could lead to the formation of an α-amino nitrile. nih.gov

Drawing parallels from the chemistry of furfural, which is known to participate in cascade reactions, it is conceivable that derivatives of this compound could be designed to undergo similar transformations. mdpi.comresearchgate.net For example, a reaction cascade involving the formation of a hydrazone, followed by an in situ cycloaddition and aromatization, has been used to synthesize polysubstituted aromatic compounds from furfurals in water. rsc.org

Contribution to the Synthesis of Renewable Monomers and Specialty Chemicals

The "5-methyl-2-furyl" portion of this compound is structurally related to 5-methylfurfural, a biomass-derived platform chemical. wikipedia.orgnih.gov 5-Methylfurfural can be obtained from the dehydration of sucrose (B13894) and other cellulose (B213188) products. wikipedia.orgorgsyn.org This connection to renewable feedstocks makes this compound and its derivatives potential precursors to sustainable materials and chemicals.

Furan-based monomers, derived from biomass, are of significant interest for the synthesis of bio-based polymers such as polyesters and polyamides, which can serve as alternatives to their petroleum-derived counterparts. researchgate.netmdpi.com For example, 2,5-furandicarboxylic acid (FDCA), another derivative of furfural, is a key monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET.

The unique combination of a furan and a thiophene ring in this compound could lead to the development of novel monomers for performance-advantaged polymers. The thiophene ring is known to impart desirable electronic and physical properties to polymers, and its incorporation into a furan-based polymer backbone could lead to materials with enhanced thermal stability, conductivity, or optical properties. researchgate.net

Furthermore, the conversion of biomass-derived furan compounds into polyols is an area of active research. mdpi.com These polyols can be used in the production of polyurethanes and other polymers. While this compound is a mono-alcohol, it could be a precursor to diols or other polyols through further chemical modifications.

Q & A

Q. Critical Considerations :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Monitor reaction progress using TLC or GC-MS to ensure complete reduction .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR :

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-Cl absorption (550–850 cm⁻¹) .

- GC-MS : Verify molecular ion peak (calculated MW: 228.7 g/mol) and fragmentation patterns .

Validation : Cross-reference data with PubChem or NIST spectral libraries .

Advanced: What strategies mitigate stability issues during storage of this compound?

Methodological Answer:

The compound’s chloro and alcohol groups make it prone to oxidation and hydrolysis:

- Storage Conditions :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Use desiccants (e.g., silica gel) to avoid moisture absorption .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.

- Add antioxidants (e.g., BHT) to the solvent if decomposition is observed .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

Design assays targeting its structural motifs:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiophene moiety may disrupt bacterial membranes .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The furan-methanol group could interfere with metabolic pathways .

- Mechanistic Studies : Use molecular docking to predict binding to targets like cytochrome P450 or kinases. Validate with enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies often arise from impurities or isomerization:

- Purity Verification :

- Isomer Differentiation :

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites. The chloro group increases electron-withdrawing effects, directing substitutions to the thiophene ring .

- QSPR Modeling : Correlate logP and polar surface area with solubility and bioavailability. Predict metabolic pathways using software like SwissADME .

Advanced: How can catalytic hydrogenation improve yield in large-scale synthesis?

Methodological Answer:

- Catalyst Selection : Use silica-supported cobalt nanoparticles () for selective reduction of aldehyde to alcohol without affecting the chloro or thiophene groups.

- Process Optimization :

- Operate at 50–80°C and 10–50 bar H₂ pressure.

- Monitor conversion via in-line FTIR to halt the reaction at >95% yield .

Scale-Up Challenges : Address catalyst poisoning by pre-treating reagents with molecular sieves to remove trace moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.